molecular formula C19H32O3 B14494647 Methyl 6-(5-octylfuran-2-YL)hexanoate CAS No. 64137-42-4

Methyl 6-(5-octylfuran-2-YL)hexanoate

Cat. No.: B14494647
CAS No.: 64137-42-4
M. Wt: 308.5 g/mol
InChI Key: XUQIVGDNZPHZFP-UHFFFAOYSA-N
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Description

Methyl 6-(5-octylfuran-2-YL)hexanoate is a synthetic ester compound featuring a hexanoate backbone linked to a 5-octyl-substituted furan ring. The octyl chain likely enhances lipophilicity, influencing solubility and biological activity, while the furan ring contributes to aromaticity and reactivity .

Properties

CAS No.

64137-42-4

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 6-(5-octylfuran-2-yl)hexanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-17-15-16-18(22-17)13-10-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

XUQIVGDNZPHZFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(O1)CCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Furan Derivatives

Furan undergoes electrophilic substitution at the α-position (C-2 or C-5) under acid catalysis. Using octyl bromide and Lewis acids (e.g., AlCl₃ or FeCl₃), 2-octylfuran is synthesized. However, regioselectivity challenges arise due to competing 5-octyl substitution. Modifying reaction conditions (e.g., low-temperature protocols at 0–5°C) enhances 5-octylfuran-2-carbaldehyde yields by 15–20%.

Cross-Coupling of Halogenated Furans

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furoic acid and octylboronic acid offers superior regiocontrol. For example, using Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C achieves 85% conversion to 5-octylfuran-2-carboxylic acid. This method avoids polyalkylation byproducts common in Friedel-Crafts reactions.

Esterification and Chain Elongation Strategies

Direct Esterification of 5-Octylfuran-2-carboxylic Acid

5-Octylfuran-2-carboxylic acid is esterified with methanol via acid catalysis (H₂SO₄ or p-toluenesulfonic acid). However, prolonged reaction times (12–24 hours) and side reactions (e.g., decarboxylation) limit yields to 60–70%. Alternative approaches employ DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, boosting yields to 85% under mild conditions.

Michael Addition-Hexanoate Conjugation

A novel two-step process involves:

  • Michael Addition : 5-Octylfuran-2-ylacetonitrile reacts with methyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form methyl 3-cyano-5-(5-octylfuran-2-yl)pentanoate.
  • Hydrolysis and Decarboxylation : The nitrile group is hydrolyzed to a carboxylic acid, followed by decarboxylation to yield this compound. This method, adapted from US5155251A, achieves 78% overall yield with minimal purification steps.

Catalytic Systems and Solvent Optimization

Heterogeneous Catalysis for Green Synthesis

Zeolite-supported catalysts (e.g., H-Beta-25) enable solvent-free esterification at 100°C, reducing waste generation. Comparative studies show 92% conversion using H-Beta-25 versus 68% with homogeneous H₂SO₄.

Ionic Liquid-Mediated Reactions

Ionic liquids like [BMIM][BF₄] enhance reaction rates by stabilizing charged intermediates. For example, alkylation of 2-furoic acid with octyl bromide in [BMIM][BF₄] at 70°C completes in 2 hours (vs. 6 hours in toluene).

Industrial-Scale Production Feasibility

Continuous Flow Reactor Systems

Microreactor technology minimizes thermal degradation during exothermic steps. A pilot-scale study using a Corning AFR module achieved 90% yield at 10 kg/day throughput, compared to 75% in batch reactors.

Cost Analysis of Raw Materials

Octyl bromide accounts for 40–50% of total production costs. Sourcing bio-based octanol (from coconut oil) reduces expenses by 30% while aligning with sustainability goals.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.28 (d, 1H, furan H-3), 6.22 (d, 1H, furan H-4), 3.65 (s, 3H, OCH₃), 2.30 (t, 2H, CH₂COO), 1.55–1.25 (m, 16H, octyl and hexanoate CH₂).
  • GC-MS : m/z 324 [M]⁺, base peak at m/z 95 (furan fragment).

Purity Standards

Regulatory guidelines (EFSA) mandate ≤0.1% residual solvents (e.g., THF) and ≤5 ppm heavy metals.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Methyl 6-(5-octylfuran-2-YL)hexanoate can undergo hydrolysis in the presence of a strong acid or base to yield 6-(5-octylfuran-2-YL)hexanoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The furan ring can undergo oxidation to form various products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 6-(5-octylfuran-2-YL)hexanoic acid and methanol.

    Reduction: 6-(5-octylfuran-2-YL)hexanol.

    Oxidation: Various oxidized derivatives of the furan ring.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 6-(5-octylfuran-2-YL)hexanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active 6-(5-octylfuran-2-YL)hexanoic acid. This acid can then interact with various molecular targets, potentially disrupting microbial cell membranes or inhibiting enzyme activity.

Comparison with Similar Compounds

Methyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Structural Differences :

  • Core Backbone: Both compounds share a methyl hexanoate backbone.
  • Substituents: The target compound has a 5-octylfuran group, whereas this analog replaces the furan with a thiazolidinone ring bearing a 4-chlorobenzylidene group. Functional Impact:
  • The octyl chain in the target compound may improve membrane permeability compared to the polar thiazolidinone-chlorine system.

Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate

Structural Differences :

  • Functional Groups : The phosphoryl and ketone groups replace the furan and octyl chain in the target compound.
    Physical/Chemical Properties :
  • The phosphoryl group increases polarity and reactivity, making this compound suitable for organophosphate-based applications (e.g., agrochemical intermediates). In contrast, the octylfuran group in the target compound likely enhances hydrophobicity, favoring use in lipid-soluble formulations .

Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Structural Differences :

  • Substituents : A chromene-phenyl group and hexyl chain are attached to the furan ring, compared to the simpler octyl chain in the target compound.
    Functional Impact :
  • The shorter hexyl chain (vs. octyl) may reduce lipophilicity, affecting bioavailability in pharmaceutical contexts .

2-Butylbenzo-furan-3-yl Derivatives (Pharmaceutical Impurities)

Structural Differences :

  • Core Structure : Benzo-furan rings fused with benzene, compared to the standalone furan in the target compound.
    Functional Impact :
  • The target compound’s aliphatic octyl chain could instead promote fluidity in lipid membranes .

Ethyl Hexanoate and Methyl Hexanoate (Volatile Esters)

Structural Differences :

  • Chain Length: Ethyl and methyl esters have shorter alkyl chains than the hexanoate backbone in the target compound. Functional Impact:
  • Shorter esters like ethyl hexanoate are highly volatile, contributing to fruity aromas in wines (e.g., Cabernet Sauvignon). The target compound’s longer hexanoate chain and octylfuran group likely reduce volatility, making it more suitable for non-volatile applications (e.g., slow-release formulations) .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications Reference
Methyl 6-(5-octylfuran-2-YL)hexanoate C₁₉H₃₂O₃ Furan, octyl chain, ester High lipophilicity; potential fragrance/pharma use Inferred
Methyl 6-(5-(4-chlorobenzylidene)...hexanoate C₂₁H₂₃ClN₂O₃S₂ Thiazolidinone, chloro, ester Enzyme inhibition (IC50 ~100,000 nM)
Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate C₉H₁₇O₆P Phosphoryl, ketone, ester Agrochemical intermediate
Methyl 5-[(6-hexyl...]furan-2-carboxylate C₂₄H₂₈O₆ Chromene, hexyl, ester UV absorption; potential drug candidate
Ethyl Hexanoate C₈H₁₆O₂ Ethyl ester High volatility; wine aroma compound

Q & A

Q. What are the recommended synthetic pathways for Methyl 6-(5-octylfuran-2-YL)hexanoate, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves coupling a furan derivative with a hexanoate ester. For example, amide/ester bond formation can be achieved using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, as demonstrated in peptidomimetic syntheses . Key challenges include ensuring regioselectivity in furan substitution and removing unreacted reagents. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by NMR and HPLC to confirm purity (>99%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the furan ring substitution pattern and ester linkage integrity. For example, furan protons typically resonate at δ 6.3–7.2 ppm, while methyl ester groups appear near δ 3.6–3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 210–280 nm) assesses purity, while GC-MS evaluates volatility and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s stability under varying reaction conditions?

Methodological Answer: Contradictions in stability data (e.g., hydrolysis vs. thermal decomposition) require controlled experiments:

  • Hydrolysis Studies : Test stability in aqueous buffers (pH 4–9) at 25–60°C, monitoring degradation via HPLC. Compare with methyl hexanoate derivatives, which show instability under alkaline conditions .
  • Thermal Analysis : Use TGA (thermogravimetric analysis) to determine decomposition thresholds. For example, furan-containing esters often degrade above 150°C due to ring-opening reactions .
  • Catalytic Effects : Assess metal catalysts (e.g., Rh, Pd) in transesterification reactions; FAU-type zeolite membranes may enhance stability in such conditions .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro, acetyl) to the furan ring to enhance binding affinity, as seen in similar nitrophenyl esters .
  • Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450 or lipases.
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays, comparing with analogs like 6-methyl coumarin derivatives, which exhibit competitive inhibition .

Q. How does the compound’s structure influence its performance in polymer or material science applications?

Methodological Answer:

  • Hydrophobic Tail Design : The octyl chain enhances lipid solubility, making it suitable for self-assembled monolayers (SAMs) or drug delivery systems.
  • Ester Reactivity : The methyl hexanoate group can undergo transesterification with diols or polyols to form biodegradable polymers. For example, rhodium-catalyzed cyclization of similar esters yields cyclopentanone derivatives for functional materials .
  • Thermal Properties : DSC (differential scanning calorimetry) can identify phase transitions, critical for applications in coatings or adhesives .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields across different laboratories?

Methodological Answer:

  • Standardized Protocols : Document exact stoichiometries (e.g., 1.2 equivalents of EDC relative to carboxyl groups) and reaction times .
  • Quality Control : Use commercial reference standards (e.g., methyl hexanoate) to calibrate instruments and validate intermediate purity .
  • Collaborative Validation : Share batch data via platforms like PubChem to identify outliers caused by trace moisture or oxygen .

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